Reveromycin C is a member of the reveromycin family, a group of natural products known for their bioactive properties. These compounds are primarily produced by certain species of actinomycetes, particularly Streptomyces species. Reveromycin C is classified as a polyketide, which is a type of secondary metabolite characterized by its complex structure and diverse biological activities, including potential anticancer properties.
Reveromycin C is derived from the fermentation of Streptomyces species, particularly Streptomyces reveromyceticus. This bacterium has been shown to produce various reveromycin derivatives through its biosynthetic gene clusters. The classification of reveromycin C as a polyketide highlights its structural complexity and the enzymatic pathways involved in its biosynthesis.
The synthesis of reveromycin C can be approached through both natural extraction and total synthesis methods. The total synthesis often involves complex organic reactions to construct the spiroketal core characteristic of reveromycin compounds.
Reveromycin C features a unique molecular structure that includes a spiroketal moiety, which contributes to its biological activity.
Reveromycin C undergoes various chemical reactions that can modify its structure and enhance its biological properties.
The mechanism by which reveromycin C exerts its effects involves several biochemical pathways.
Reveromycin C possesses distinct physical and chemical properties that contribute to its functionality.
Reveromycin C has several scientific uses due to its bioactive properties.
Reveromycin C is a complex polyketide natural product with the chemical name Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester. It is assigned the CAS registry number 144860-69-5 and has a molecular formula of C37H54O11, corresponding to a molecular weight of 674.82 g/mol [5] [6]. The structure features multiple chiral centers with defined absolute configurations at C2 (S), C3 (R), C6 (S), C8 (R), and C9 (S), as indicated by the stereochemical descriptors in its systematic name. The molecule also contains three stereodefined double bonds in the diene/triene side chains at positions 2E,4E,8E (C20-24 diene) and 1E,3E (C1-10 triene), creating a geometrically constrained structure that contributes to its biological specificity [5] [6].
Reveromycin C is typically supplied as a lyophilized solid with a purity exceeding 95%, intended for storage at -20°C to maintain stability [1] [5] [6]. Its solubility profile shows marked sensitivity to pH conditions due to the presence of multiple ionizable carboxyl groups. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), facilitating preparation of stock solutions for biological assays. However, aqueous solubility is significantly influenced by pH, with higher solubility observed under basic conditions where the carboxyl groups become deprotonated [5] [6].
Stability studies indicate that Reveromycin C maintains integrity when stored as a lyophilized powder at recommended temperatures. However, solution stability decreases notably under acidic conditions, likely due to lactonization or other intramolecular reactions facilitated by protonation of carboxylate groups [3] [6]. This pH-dependent stability profile correlates with its differential biological activities observed at varying pH levels. Spectroscopic characterization includes distinctive UV-Vis absorption maxima associated with its conjugated diene/triene systems at approximately 260-280 nm, providing a signature for analytical detection and quantification. Nuclear magnetic resonance (NMR) analysis reveals complex proton and carbon spectra consistent with its intricate structure, with characteristic signals corresponding to the spiroacetal protons (δ 4.5-5.5 ppm), olefinic protons (δ 5.5-6.5 ppm), and methyl groups (δ 0.8-1.5 ppm) [5].
Table 1: Key Physicochemical Properties of Reveromycin C
Property | Specification |
---|---|
Molecular Formula | C37H54O11 |
Molecular Weight | 674.82 g/mol |
CAS Registry Number | 144860-69-5 |
Purity | >95% |
Physical Form | Lyophilized solid |
Storage Temperature | -20°C |
Solubility (DMSO) | Soluble |
Solubility (Water) | pH-dependent; higher in basic conditions |
UV-Vis Absorption Maxima | ~260-280 nm |
Reveromycin C belongs to a family of structurally related compounds produced by Streptomyces species, with Reveromycin A being the most extensively studied family member. All reveromycins share a conserved 6,6-spiroketal core structure that provides conformational rigidity essential for biological activity [1] [2] [4]. The fundamental structural differences among these analogs reside in their side chain modifications, particularly at the C18 position of the spiroacetal core. Reveromycin A contains a hemisuccinate moiety (4-carboxybutyrate) esterified at C18, while Reveromycin C lacks this hydroxylation and subsequent hemisuccinylation [2] [4]. This distinction arises from biosynthetic differences where Reveromycin C serves as the precursor to Reveromycin A through the action of cytochrome P450revI, which catalyzes C18-hydroxylation necessary for subsequent hemisuccinate attachment [4].
The absence of the hemisuccinate group in Reveromycin C significantly impacts its three-dimensional conformation and biological target interactions. Compared to Reveromycin B, Reveromycin C features different stereochemistry and unsaturation patterns in its side chains. Specifically, Reveromycin C possesses a C20-24 diene acid moiety with E,E geometry and a C1-10 triene acid chain, both terminating in carboxyl groups essential for target binding [1] [2]. These structural variations correlate with differential bioactivities against various cell types. While Reveromycin A demonstrates superior anti-osteoclast activity due to its hemisuccinate moiety facilitating cellular uptake in acidic environments, Reveromycin C exhibits stronger inhibition of isoleucyl-tRNA synthetase in cell-free systems and enhanced cytotoxicity against certain cancer cell lines [4] [6].
Table 2: Structural Comparison of Reveromycin Compounds
Structural Feature | Reveromycin A | Reveromycin C | Biological Implication |
---|---|---|---|
C18 Modification | Hemisuccinate ester | Unmodified methyl group | Determines anti-osteoclast activity |
C1-10 Chain | Triene acid | Triene acid | Essential for tRNA synthetase inhibition |
C20-24 Chain | Diene acid | Diene acid | Contributes to hydrophobic interactions |
Spiroketal Core | 6,6-Spiroacetal | 6,6-Spiroacetal | Provides structural rigidity |
C18 Hydroxylation | Present | Absent | Affects molecular conformation and solubility |
Total Carboxyl Groups | Three | Three | Enables ionic interactions with target |
The biological activity of Reveromycin C is intimately connected to its distinctive functional group arrangement, which facilitates specific molecular interactions with its primary biological target, cytoplasmic isoleucyl-tRNA synthetase (IleRS) [1] [3]. The molecule possesses three strategically positioned carboxyl groups that play crucial but distinct roles in target binding and cellular penetration:
C1 Carboxyl Group (Triene Acid Terminus): This terminal carboxylic acid forms ionic interactions with Arg454 of IleRS and participates in hydrogen bonding networks mediated by structural water molecules. Esterification of this group substantially diminishes inhibitory activity against IleRS, confirming its critical role in target binding [3] [6].
C24 Carboxyl Group (Diene Acid Terminus): Deeply buried within the hydrophobic pocket of IleRS, this group forms salt bridges with Arg462 and multiple hydrogen bonds with Trp529 and Val89 residues. The importance of this moiety is demonstrated by the complete loss of inhibitory activity upon its esterification [3] [4].
C4' Carboxyl Group (Hemisuccinate Terminus): Though Reveromycin C lacks the hemisuccinate present in Reveromycin A, it retains a carboxyl group that interacts with the KMSKS loop of IleRS through hydrogen bonding, contributing to binding affinity and specificity for eukaryotic forms of the enzyme [3].
The spiroacetal core serves as a rigid scaffold that spatially organizes the pharmacophoric elements into the optimal three-dimensional arrangement for target binding. This 6,6-spiroketal system constrains molecular conformation, positioning the hydrophobic alkyl chains (C12 methyl and C18 butyl) to interact with Val89, Pro90, Phe191, and Trp402 residues in the IleRS binding pocket [3] [4]. The conformational restriction imposed by the spiroacetal core enhances binding specificity by reducing entropic penalties upon complex formation with IleRS.
The C18 butyl chain, while lacking the hydroxylation and hemisuccinylation found in Reveromycin A, contributes significantly to target binding through hydrophobic interactions. Structure-activity relationship studies demonstrate that analogs with shortened C18 chains exhibit substantially reduced inhibitory activity against IleRS, highlighting the importance of these hydrophobic interactions [3] [4]. The pH-dependent antifungal activity of Reveromycin C against Candida albicans (MIC = 2.0 μg/mL at pH 3.0 vs. >500 μg/mL at pH 7.4) directly reflects the protonation state of its carboxyl groups. Under acidic conditions, protonation of carboxylates enhances membrane permeability, allowing cellular uptake and access to intracellular targets [3] [6].
Table 3: Functional Group Contributions to Reveromycin C Bioactivity
Functional Group | Molecular Interactions | Biological Consequence |
---|---|---|
C1 Carboxyl Group | Ionic bonds with Arg454; H-bonds via water molecules | Essential for IleRS inhibition; loss of activity when esterified |
C24 Carboxyl Group | Salt bridges with Arg462; H-bonds with Trp529, Val89 | Critical for high-affinity binding; esterification abolishes activity |
Spiroketal Core | Provides conformational rigidity | Optimizes spatial orientation of pharmacophores |
C18 Butyl Chain | Hydrophobic interactions with Val89, Pro90, Phe191 | Enhances binding affinity; shortening reduces activity |
C1-10 Triene Chain | Hydrophobic interactions with Trp449, Trp456, Trp529 | Positions C1 carboxyl group optimally for binding |
C20-24 Diene Chain | Hydrophobic contacts with Phe48, Val89, Pro90, Phe191 | Positions C24 carboxyl group in binding pocket |
The comprehensive functional group analysis reveals how Reveromycin C achieves its specific biological effects through a sophisticated combination of ionic, hydrogen bonding, and hydrophobic interactions with its target enzyme. The strategic placement of hydrophilic carboxyl groups at the termini of hydrophobic chains enables simultaneous interactions with both charged and hydrophobic residues within the IleRS binding pocket [3] [4]. This multifaceted binding mechanism explains the potent inhibition of protein synthesis observed in sensitive cells and highlights the compound's value as a molecular probe for studying aminoacyl-tRNA synthetase function and protein biosynthesis regulation.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1